2-Chloro-6-methyl-4-(piperidine-1-carbonyl)pyridine
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Overview
Description
2-Chloro-6-methyl-4-(piperidine-1-carbonyl)pyridine is a heterocyclic compound that contains both pyridine and piperidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The presence of both chloro and piperidine groups in the pyridine ring makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-(piperidine-1-carbonyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with piperidine-1-carbonyl chloride under suitable conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-(piperidine-1-carbonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium thiolate, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.
Oxidation and Reduction: Products include N-oxides or amines, depending on the reaction conditions.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.
Scientific Research Applications
2-Chloro-6-methyl-4-(piperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-(piperidine-1-carbonyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes, receptors, or ion channels. The presence of the piperidine moiety can enhance its binding affinity and selectivity towards these targets. The chloro group may also participate in hydrogen bonding or hydrophobic interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Lacks the piperidine moiety, making it less versatile in terms of biological activity and chemical reactivity.
6-Methyl-4-(piperidine-1-carbonyl)pyridine: Lacks the chloro group, which may reduce its potential for substitution reactions.
2-Chloro-6-methylpyridine: Lacks the piperidine moiety, limiting its applications in medicinal chemistry.
Uniqueness
2-Chloro-6-methyl-4-(piperidine-1-carbonyl)pyridine is unique due to the presence of both the chloro and piperidine groups, which provide a balance of reactivity and biological activity
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-7-10(8-11(13)14-9)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFIDEMLMSQRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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